4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one
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Description
4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
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Mechanism of Action
Quinolones interact with their targets in cells through various mechanisms, often involving the inhibition of enzymes or signaling pathways . The specific biochemical pathways affected by quinolones can vary widely depending on the specific compound and its targets .
The pharmacokinetics of quinolones, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on the specific compound. These properties can significantly impact a compound’s bioavailability and its overall effectiveness .
The molecular and cellular effects of a quinolone’s action can include changes in cell signaling, enzyme activity, and gene expression, among others . These effects can lead to the observed biological activities of the compound.
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a quinolone’s action, efficacy, and stability . These factors can affect the compound’s interaction with its targets, its stability in the body, and its overall effectiveness.
Properties
IUPAC Name |
4-(2-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-10-15-16(11-6-4-5-7-12(11)20)17-13(21-18(15)24-22-10)8-19(2,3)9-14(17)23/h4-7,16,21H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMFWVUKXTLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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